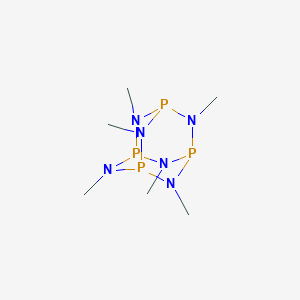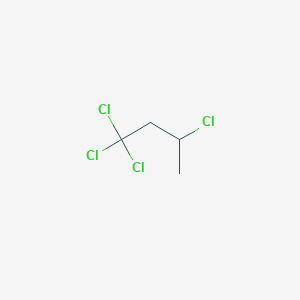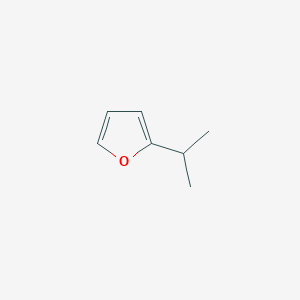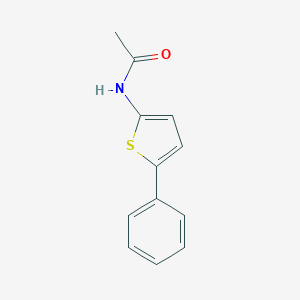![molecular formula C12H16N2OS3 B076250 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- CAS No. 10505-40-5](/img/structure/B76250.png)
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiazolidinone family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
生化学的および生理学的効果
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-cancer properties, and has also been investigated for its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. It has also been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- in lab experiments is its wide range of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
将来の方向性
There are many future directions for the study of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. One potential direction is the development of new therapeutic agents for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new antibiotics, as 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been shown to possess anti-microbial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific signaling pathways in the body.
合成法
The synthesis of 4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- involves the reaction of 2-mercaptoethanol and ethyl chloroacetate to form the intermediate compound 3-ethyl-2-thioxo-4-thiazolidinone. This intermediate is then reacted with 2-bromoethyl ethyl sulfide to form the final product. The synthesis has been optimized for high yield and purity, making it a reliable method for producing the compound.
科学的研究の応用
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
10505-40-5 |
|---|---|
製品名 |
4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- |
分子式 |
C12H16N2OS3 |
分子量 |
300.5 g/mol |
IUPAC名 |
3-ethyl-5-[2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H16N2OS3/c1-3-13-7-8-17-10(13)6-5-9-11(15)14(4-2)12(16)18-9/h5-6H,3-4,7-8H2,1-2H3 |
InChIキー |
RNWPBDIQIZTRHE-OZDSWYPASA-N |
異性体SMILES |
CCN\1CCS/C1=C\C=C/2\C(=O)N(C(=S)S2)CC |
SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC |
正規SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC |
その他のCAS番号 |
10505-40-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



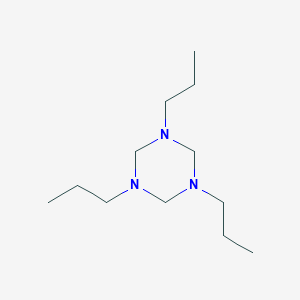
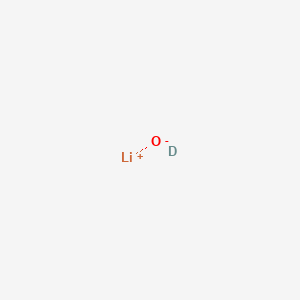
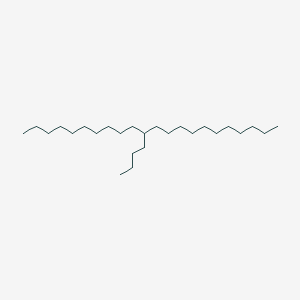
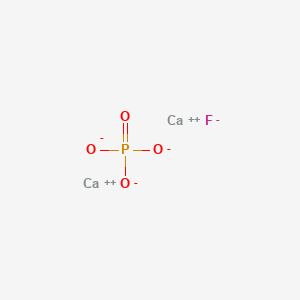
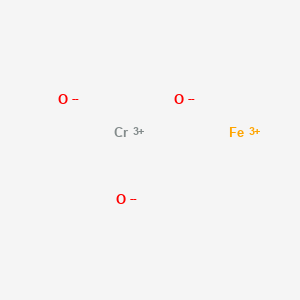
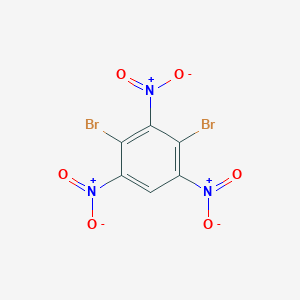
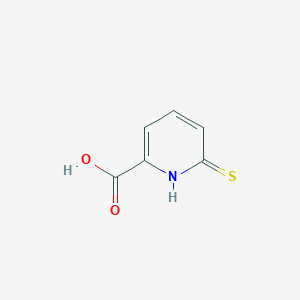
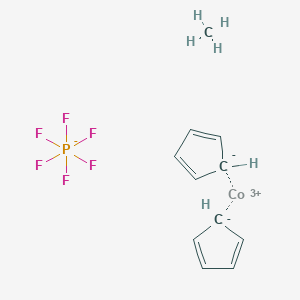
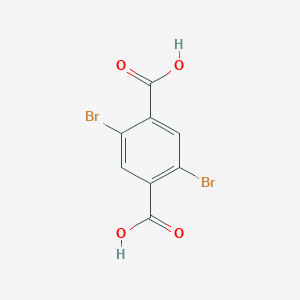
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
